![molecular formula C18H17ClN2O7S B2893066 Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 330215-36-6](/img/structure/B2893066.png)
Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
“Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate” is a chemical compound with the molecular formula C18H17ClN2O7S . It has a molecular weight of 440.862 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources. The molecular weight is 440.862 and the linear formula is C18H17ClN2O7S .Scientific Research Applications
Direct Observation of Acyl Nitroso Species
The study by Cohen et al. (2003) on "Direct observation of an acyl nitroso species in solution by time-resolved IR spectroscopy" examined the formation and reaction kinetics of benzoyl nitroso compounds in solution, which are closely related to the chemical family of the compound of interest. This research provides insight into the reactivity of nitroso compounds, which could be relevant for understanding the behavior of nitro-substituted thiophene derivatives in various chemical contexts (Cohen et al., 2003).
Pharmacologically Active Benzo[b]thiophen Derivatives
Chapman et al. (1971) discussed the synthesis and preliminary pharmacological study of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives. While the focus was on pharmacological applications, the chemical synthesis pathways explored in this research contribute to the broader understanding of thiophene derivative chemistry, potentially offering methods applicable to related compounds (Chapman et al., 1971).
Antiviral Evaluation of Disubstituted Benzimidazole Ribonucleosides
Research by Zou et al. (1996) on "Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides" offers valuable chemical synthesis insights that could be extrapolated to the synthesis and functionalization of thiophene derivatives. This work illustrates the potential for bioactive applications of structurally complex thiophene-containing molecules (Zou et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as nitro compounds, are known to interact with various biological targets .
Mode of Action
The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility than ketones of about the same molecular weight . This could potentially impact the bioavailability of the compound.
properties
IUPAC Name |
diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O7S/c1-4-27-17(23)13-9(3)14(18(24)28-5-2)29-16(13)20-15(22)11-8-10(19)6-7-12(11)21(25)26/h6-8H,4-5H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYMBDVSFTKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
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